6-(Aminomethyl)picolinonitrile 6-(Aminomethyl)picolinonitrile
Brand Name: Vulcanchem
CAS No.: 153396-50-0
VCID: VC21100409
InChI: InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2
SMILES: C1=CC(=NC(=C1)C#N)CN
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol

6-(Aminomethyl)picolinonitrile

CAS No.: 153396-50-0

Cat. No.: VC21100409

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)picolinonitrile - 153396-50-0

Specification

CAS No. 153396-50-0
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
IUPAC Name 6-(aminomethyl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2
Standard InChI Key AICNXKADGVNNQK-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)C#N)CN
Canonical SMILES C1=CC(=NC(=C1)C#N)CN

Introduction

Chemical Structure and Properties

Basic Information

6-(Aminomethyl)picolinonitrile is characterized by specific chemical identifiers that distinguish it from other organic compounds. Table 1 summarizes the fundamental chemical information of this compound.

Table 1: Basic Chemical Information of 6-(Aminomethyl)picolinonitrile

ParameterInformation
CAS Number153396-50-0
Molecular FormulaC₇H₇N₃
Molecular Weight133.15 g/mol
IUPAC Name6-(aminomethyl)pyridine-2-carbonitrile
Standard InChIInChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2
Standard InChIKeyAICNXKADGVNNQK-UHFFFAOYSA-N
SMILES NotationC1=CC(=NC(=C1)C#N)CN

The compound features three nitrogen atoms strategically positioned within its structure, contributing to its distinctive chemical behavior and potential for diverse applications .

Structural Characteristics

The molecular structure of 6-(Aminomethyl)picolinonitrile consists of a pyridine ring with two functional groups: a nitrile (cyano) group at the 2-position and an aminomethyl group at the 6-position. This arrangement creates a molecule with multiple reactive sites, enabling it to participate in various chemical transformations .

The pyridine ring provides the compound with aromatic properties, while the nitrile group functions as an electron-withdrawing entity. The aminomethyl group, positioned at the opposite end of the ring from the nitrile group, introduces a nucleophilic center that can participate in numerous chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of 6-(Aminomethyl)picolinonitrile significantly influence its behavior in various reaction environments and applications. Although comprehensive experimental data on its physical properties are somewhat limited in the available literature, several key characteristics have been documented.

The compound exists as a solid at room temperature and demonstrates solubility in polar organic solvents such as dimethylformamide (DMF) and ethanol, which facilitates its use in various synthetic procedures .

From a chemical reactivity perspective, 6-(Aminomethyl)picolinonitrile exhibits diverse reaction pathways owing to its functional groups:

  • The primary amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

  • The nitrile group can be involved in transformation reactions, including hydrolysis to carboxylic acids or reduction to primary amines.

  • The pyridine nitrogen can participate in coordination chemistry with various metal ions, potentially forming complexes of interest in catalysis and materials science.

Synthesis Methods

Reaction Conditions

The synthesis of 6-(Aminomethyl)picolinonitrile requires careful control of reaction conditions to achieve optimal yields and purity. Critical parameters include:

Temperature: The reflux conditions typically involve temperatures around 95°C for the initial reaction and subsequent transformations .

Reaction Time: The initial reflux distillation requires approximately 3 hours, while the hydrolysis of the phthalimide intermediate with hydrogen bromide demands a more extended period of about 15 hours .

pH Control: The final stages of the synthesis involve careful adjustment of pH to alkaline conditions (around pH 10) to facilitate the isolation of the free amine form of the target compound .

Solvents: DMF serves as the primary solvent for the initial reaction due to its high boiling point and ability to dissolve both organic substrates and inorganic salts. Diethyl ether is employed for the extraction of the final product from the aqueous phase .

Chemical Reactions

Types of Reactions

6-(Aminomethyl)picolinonitrile participates in various chemical reactions owing to its reactive functional groups. The primary reaction types include:

  • Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides, particularly at the nitrogen centers.

  • Reduction Reactions: The nitrile group can be reduced to form a primary amine, potentially yielding a diamine derivative. Common reducing agents include lithium aluminum hydride and other metal hydrides.

  • Substitution Reactions: The aminomethyl group can participate in substitution reactions with various electrophiles, leading to the formation of secondary and tertiary amines or amides, depending on the reagents employed.

  • Coordination Chemistry: The nitrogen atoms in the compound can coordinate with metal ions to form complexes with potential applications in catalysis and materials science.

  • Conjugation Reactions: The compound can be conjugated with biomolecules, such as riboflavin, to create bioconjugates with enhanced or novel biological properties .

Reaction Mechanisms

The reaction mechanisms involving 6-(Aminomethyl)picolinonitrile vary depending on the specific transformation. For nucleophilic substitution reactions involving the aminomethyl group, the mechanism typically follows either an SN1 or SN2 pathway, depending on the substrate and reaction conditions.

In biological systems, the compound can interact with enzymes and receptors through various mechanisms, including hydrogen bonding, electrostatic interactions, and covalent bond formation. These interactions can potentially modulate cellular signaling pathways, although specific details of such mechanisms remain areas of active investigation.

Applications

Scientific Research Applications

6-(Aminomethyl)picolinonitrile serves as a versatile tool in various scientific research domains:

  • Synthetic Organic Chemistry: It functions as a building block for the synthesis of more complex organic compounds, including those with potential pharmacological activity.

  • Medicinal Chemistry: The compound and its derivatives are investigated for their potential therapeutic applications, based on their ability to interact with biological targets.

  • Coordination Chemistry: Its nitrogen-containing structure makes it suitable for studies in coordination chemistry, particularly in the development of metal complexes with catalytic or materials science applications.

  • Bioconjugation: Research has explored the conjugation of 6-(Aminomethyl)picolinonitrile with biomolecules like riboflavin to create novel bioconjugates with potentially enhanced biological activities .

Industrial Applications

In industrial settings, 6-(Aminomethyl)picolinonitrile finds applications in:

  • Specialty Chemicals Production: It serves as a precursor in the synthesis of specialty chemicals tailored for specific applications.

  • Advanced Materials Development: The compound contributes to the development of advanced materials with unique properties, leveraging its structural characteristics and reactivity.

  • Pharmaceutical Intermediates: It functions as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Biological Activities

Research indicates that compounds structurally similar to 6-(Aminomethyl)picolinonitrile exhibit significant biological activity, suggesting potential therapeutic applications. While comprehensive studies specifically on 6-(Aminomethyl)picolinonitrile are still emerging, several biological effects have been associated with related compounds:

  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially modulating their activity in cellular processes.

  • Receptor Binding: Its structure potentially enables interactions with cellular receptors, which could influence signaling pathways.

  • Gene Regulation: Some studies suggest that related compounds can induce the up-regulation of specific genes, such as auxin genes, and promote biochemical effects like ethylene release.

Comparison with Similar Compounds

6-(Aminomethyl)picolinonitrile belongs to a family of compounds that share structural similarities but exhibit distinct properties and applications. Table 2 presents a comparison with structurally related compounds.

Table 2: Comparison of 6-(Aminomethyl)picolinonitrile with Related Compounds

CompoundCAS NumberMolecular Weight (g/mol)Key Structural DifferenceNotable Properties/Applications
6-(Aminomethyl)picolinonitrile153396-50-0133.15Reference compoundBuilding block for organic synthesis, potential biological activity
6-(Aminomethyl)picolinonitrile dihydrochloride135450-25-8206.07Addition of two HCl moleculesEnhanced water solubility, potentially different pharmacokinetics
3-Hydroxy-4-methylpicolinonitrileNot specified134.13Hydroxyl at position 3, methyl at position 4Distinct reactivity profile due to hydroxyl group
5-Amino-3-(trifluoromethyl)picolinonitrile573762-62-6187.12Amino at position 5, trifluoromethyl at position 3Potentially enhanced metabolic stability due to trifluoromethyl group
3-(Bromomethyl)picolinonitrile116986-13-1197.03Bromomethyl at position 3Enhanced reactivity as an alkylating agent

The uniqueness of 6-(Aminomethyl)picolinonitrile lies in its specific arrangement of functional groups, which confers distinct chemical reactivity and potential biological activity compared to other picolinonitrile derivatives .

Future Research Directions

Given the versatile nature and potential applications of 6-(Aminomethyl)picolinonitrile, several promising research directions emerge:

  • Detailed Structure-Activity Relationship Studies: Systematic investigations of structure-activity relationships could reveal how structural modifications affect biological activities, guiding the development of more potent derivatives.

  • Exploration of Catalytic Applications: Further research into the coordination chemistry of 6-(Aminomethyl)picolinonitrile with various metal ions could unveil novel catalytic systems for organic transformations.

  • Development of Bioconjugates: Building on existing research, the creation and evaluation of bioconjugates with various biomolecules could yield novel entities with enhanced biological properties .

  • Medicinal Chemistry Applications: Expanded investigation of the potential therapeutic applications, including detailed mechanistic studies of biological interactions, represents a promising avenue for future research.

  • Green Chemistry Approaches: Development of more environmentally friendly synthesis methods for 6-(Aminomethyl)picolinonitrile, focusing on reduced waste generation and energy consumption, aligns with contemporary sustainability goals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator